molecular formula C11H9FN2O2 B15051334 1-Benzyl-5-fluorouracil CAS No. 4871-13-0

1-Benzyl-5-fluorouracil

Cat. No.: B15051334
CAS No.: 4871-13-0
M. Wt: 220.20 g/mol
InChI Key: DOLBESUBPIZBQY-UHFFFAOYSA-N
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Description

1-Benzyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known antineoplastic agent used in the treatment of various cancers. This compound is characterized by the substitution of a benzyl group at the N1 position and a fluorine atom at the C5 position of the uracil ring. The modifications aim to enhance the pharmacological properties of the parent compound, 5-fluorouracil, by improving its bioactivity, selectivity, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-fluorouracil can be synthesized through several methods. One common approach involves the alkylation of 5-fluorouracil with benzyl halides under basic conditions. The reaction typically employs a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-fluorouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamine derivatives .

Scientific Research Applications

1-Benzyl-5-fluorouracil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-5-fluorouracil involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. The compound inhibits thymidylate synthase, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation. Additionally, it interferes with RNA processing and function, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-fluorouracil is unique due to the combined presence of the benzyl and fluorine groups, which enhance its pharmacokinetic and pharmacodynamic properties compared to its analogs. This dual modification aims to improve its efficacy and reduce toxicity .

Properties

IUPAC Name

1-benzyl-5-fluoropyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLBESUBPIZBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876679
Record name 2,4(1H,3H)-PYRIMIDINEDIONE, 5-FLUORO-1-(PHENYLME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4871-13-0
Record name 2,4(1H,3H)-PYRIMIDINEDIONE, 5-FLUORO-1-(PHENYLME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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